

Application Note: UV-Vis Spectrophotometric Assay for Choline Salicylate Determination

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Compound of Interest

Compound Name: Choline salicylate

Cat. No.: B044026

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in topical formulations for the relief of pain and inflammation in the oral cavity. Accurate and reliable quantification of **choline salicylate** in pharmaceutical formulations is crucial for quality control and dosage form development. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of **choline salicylate**.

Principle

The method is based on the principle that **choline salicylate** absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution, when the path length of the light through the solution is constant. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λ_{max}) and comparing it to a standard calibration curve, the concentration of **choline salicylate** can be accurately determined. The analytical wavelength for **choline salicylate** has been established at 276 nm.^{[1][2][3][4][5][6]}

Instrumentation and Materials

- Instrumentation:

- UV-Vis Spectrophotometer (double beam)
- 1 cm matched quartz cuvettes
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Chemicals and Reagents:
 - **Choline Salicylate** reference standard
 - Purified water (HPLC grade or equivalent)

Experimental Protocol

Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh 100 mg of **choline salicylate** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of purified water and sonicate for 10-15 minutes to dissolve the standard completely.
- Make up the volume to 100 mL with purified water and mix thoroughly.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution (1000 µg/mL), pipette 10 mL into a 100 mL volumetric flask and dilute with purified water to obtain a working stock solution of 100 µg/mL.
- Prepare a series of working standard solutions by pipetting appropriate volumes of the 100 µg/mL working stock solution into separate 10 mL volumetric flasks and diluting with purified water. A suggested concentration range is 2.5 µg/mL to 80 µg/mL.^{[1][6]}

- Measure the absorbance of each working standard solution at 276 nm against a purified water blank.
- Plot a calibration curve of absorbance versus concentration ($\mu\text{g/mL}$).
- Determine the regression equation ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 .

Sample Preparation

- Take a quantity of the sample formulation (e.g., oral gel, solution) containing the equivalent of 100 mg of **choline salicylate**.
- Transfer the sample to a 100 mL volumetric flask.
- Add approximately 70 mL of purified water and sonicate for 15-20 minutes to ensure complete dissolution and extraction of **choline salicylate**.
- Make up the volume to 100 mL with purified water and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Accurately dilute a known volume of the filtered solution with purified water to obtain a final concentration within the linearity range of the calibration curve.

Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to confirm the λ_{max} of **choline salicylate** at 276 nm.[\[1\]](#)
- Set the instrument to measure absorbance at 276 nm.
- Use purified water as a blank to zero the instrument.
- Measure the absorbance of the prepared sample solution in triplicate.

Calculation

Calculate the concentration of **choline salicylate** in the sample using the regression equation obtained from the calibration curve:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of sample} - \text{y-intercept}) / \text{slope}$$

Calculate the amount of **choline salicylate** in the original formulation, taking into account the dilution factors.

Data Presentation

The quantitative parameters for the UV spectrophotometric method for **choline salicylate** determination are summarized below.

Parameter	Result	Reference
Analytical Wavelength (λ_{max})	276 nm	[1][2][3][6]
Linearity Range	2.52–80.56 $\mu\text{g/mL}$	[1][6]
Correlation Coefficient (R^2)	> 0.999	
Limit of Detection (LOD)	0.84 $\mu\text{g/mL}$	
Limit of Quantitation (LOQ)	2.52 $\mu\text{g/mL}$	

Note: LOD and LOQ values can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Method Validation Summary

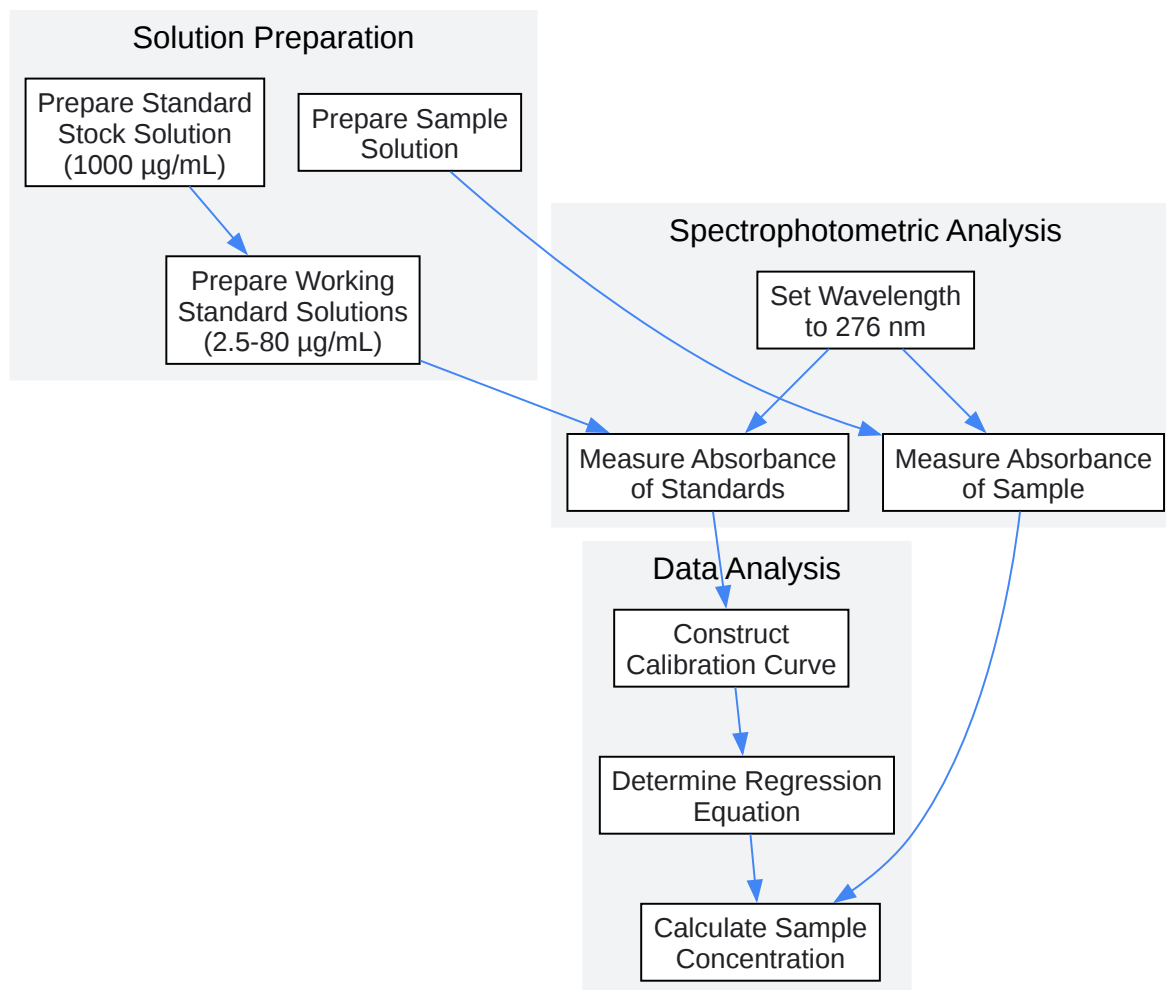
The described UV-Vis spectrophotometric method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

Validation Parameter	Specification
Linearity	Correlation coefficient (R^2) ≥ 0.999
Accuracy	% Recovery between 98% and 102%
Precision	Relative Standard Deviation (RSD) $\leq 2\%$
Specificity	No interference from excipients at the analytical wavelength
Robustness	Method remains unaffected by small, deliberate variations in method parameters

Visualizations

Experimental Workflow Diagram

Experimental Workflow for UV-Vis Determination of Choline Salicylate

[Click to download full resolution via product page](#)Caption: Workflow for **Choline Salicylate** Quantification.

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